Cas no 57676-16-1 (2-(2,1-benzothiazol-3-yl)acetic acid)

2-(2,1-benzothiazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Benzo[c]isothiazol-3-yl)acetic acid
- 57676-16-1
- SCHEMBL6985066
- EN300-2139813
- 2-(2,1-benzothiazol-3-yl)acetic acid
- 2,1-Benzisothiazole-3-acetic acid
- CID 12246271
-
- MDL: MFCD20545810
- インチ: 1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)
- InChIKey: VVFWYLIZGDHKEM-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(=O)O)=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 193.01974964g/mol
- どういたいしつりょう: 193.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Predicted)
- ゆうかいてん: 129.5-130 °C(Solv: methanol (67-56-1); water (7732-18-5))
- ふってん: 380.7±17.0 °C(Predicted)
- 酸性度係数(pKa): 2.20±0.30(Predicted)
2-(2,1-benzothiazol-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2139813-1.0g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 1g |
$1844.0 | 2023-05-24 | |
Enamine | EN300-2139813-2.5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 2.5g |
$3611.0 | 2023-09-16 | |
Enamine | EN300-2139813-5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 5g |
$5345.0 | 2023-09-16 | |
Aaron | AR0280OJ-250mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 250mg |
$1281.00 | 2025-02-15 | |
1PlusChem | 1P0280G7-10g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 10g |
$9860.00 | 2023-12-16 | |
Aaron | AR0280OJ-100mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 100mg |
$904.00 | 2025-02-15 | |
1PlusChem | 1P0280G7-100mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 100mg |
$852.00 | 2023-12-16 | |
1PlusChem | 1P0280G7-1g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 1g |
$2341.00 | 2023-12-16 | |
1PlusChem | 1P0280G7-5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 5g |
$6669.00 | 2023-12-16 | |
1PlusChem | 1P0280G7-2.5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 2.5g |
$4525.00 | 2023-12-16 |
2-(2,1-benzothiazol-3-yl)acetic acid 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
2-(2,1-benzothiazol-3-yl)acetic acidに関する追加情報
Introduction to 2-(2,1-benzothiazol-3-yl)acetic acid (CAS No. 57676-16-1)
2-(2,1-benzothiazol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 57676-16-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the benzothiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 2-(2,1-benzothiazol-3-yl)acetic acid incorporates a benzothiazole ring system linked to an acetic acid moiety, which contributes to its unique chemical properties and biological interactions.
The benzothiazole core is a fused heterocycle consisting of a benzene ring and a thiazole ring, both containing sulfur and nitrogen atoms. This structural motif is widely recognized for its role in modulating various biological pathways, making benzothiazole derivatives valuable scaffolds in drug discovery. The acetic acid side chain in 2-(2,1-benzothiazol-3-yl)acetic acid introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions, further enhancing its potential as a bioactive molecule.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the benzothiazole ring in 2-(2,1-benzothiazol-3-yl)acetic acid suggests that it may interact with biological targets in ways that could be exploited for therapeutic benefit.
One of the most compelling aspects of 2-(2,1-benzothiazol-3-yl)acetic acid is its potential role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, modifications to the acetic acid moiety or the benzothiazole ring can fine-tune the compound's interactions with specific enzymes or receptors, leading to more targeted and effective therapeutic outcomes.
In the context of contemporary drug discovery, 2-(2,1-benzothiazol-3-yl)acetic acid has been explored as a lead compound for further optimization. Computational studies and high-throughput screening techniques have been employed to identify structural analogs with improved potency and selectivity. These efforts are part of a broader trend toward rational drug design, where computational tools are used to predict and enhance the biological activity of small molecules.
The synthesis of 2-(2,1-benzothiazol-3-yl)acetic acid typically involves multi-step organic reactions that construct the benzothiazole core and introduce the acetic acid side chain. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
Preclinical research on 2-(2,1-benzothiazol-3-yl)acetic acid has revealed promising results in various disease models. For example, studies have shown that derivatives of this compound can inhibit the activity of key enzymes involved in cancer progression. The benzothiazole moiety is thought to interact with binding pockets on these enzymes, disrupting their function and thereby slowing tumor growth. Similarly, anti-inflammatory applications have been explored, with evidence suggesting that benzothiazole derivatives can modulate inflammatory pathways by interacting with cytokines and cell signaling molecules.
The pharmacological profile of 2-(2,1-benzothiazol-3-yl)acetic acid also includes potential applications in neurodegenerative diseases. Research has indicated that certain benzothiazole compounds can cross the blood-brain barrier and exert neuroprotective effects. This property makes them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neuronal function is crucial.
From a chemical biology perspective, 2-(2,1-benzothiazol-3-yl)acetic acid serves as a valuable tool for studying enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets provides insights into disease pathways and helps identify new therapeutic strategies. Additionally, its structural versatility allows researchers to modify its properties for tailored applications in drug development.
The future prospects for 2-(2,1-benzothiazol-3-yl)acetic acid are promising, with ongoing research aimed at expanding its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved efficacy and safety profiles. As computational methods continue to advance, the design and optimization of such compounds will become more efficient, accelerating the discovery of new treatments for human diseases.
In conclusion, 2-(2',1'-benzothiazolediyl)-3'-carboxylicacid(CAS No: 57676 -16 - 1 )is an intriguing compound with significant implications in pharmaceutical research. Its unique structure combines a benzothiazole core with an acetic acid side chain, offering opportunities for diverse biological applications, including cancer therapy, anti-inflammation,and neuroprotection . With continued investigation, this compound holds promise as both a lead structure for drug development and a tool for understanding complex biological processes .
57676-16-1 (2-(2,1-benzothiazol-3-yl)acetic acid) 関連製品
- 2549045-03-4(6-(oxetan-2-yl)methoxypyridine-3-carbonitrile)
- 4489-11-6(BENZENEMETHANOL, 4-(2-PROPENYL)-)
- 2680862-44-4(4-(prop-2-en-1-yloxy)carbonyl-7-oxa-4-azaspiro2.5octane-6-carboxylic acid)
- 1241377-40-1(methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate)
- 2680539-07-3(4-Bromo-3-cyclopropyl-1,2-oxazole)
- 1823899-37-1(Quinazoline-8-carbaldehyde)
- 847191-43-9(5-(butylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 1806908-15-5(4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine)
- 2024573-87-1(4,5,7-Trichloro-6-methyl-3-nitroquinoline)
- 1049571-45-0(N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)




